molecular formula C11H20NO5P B1675647 LY 274614 CAS No. 136109-04-1

LY 274614

Cat. No.: B1675647
CAS No.: 136109-04-1
M. Wt: 277.25 g/mol
InChI Key: STIRHCNEGQQBOY-QEYWKRMJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

LY 235959 is a synthetic competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its systematic IUPAC name is (3S,4aR,6S,8aR)-6-(phosphonomethyl)decahydroisoquinoline-3-carboxylic acid . The molecular formula is C₁₁H₂₀NO₅P , with a molecular weight of 277.26 g/mol . The structural backbone consists of a decahydroisoquinoline ring system substituted with a phosphonomethyl group at position 6 and a carboxylic acid moiety at position 3 (Table 1).

Table 1: Molecular identity of LY 235959

Property Value
Systematic name (3S,4aR,6S,8aR)-6-(phosphonomethyl)decahydroisoquinoline-3-carboxylic acid
Molecular formula C₁₁H₂₀NO₅P
Molecular weight 277.26 g/mol
CAS Registry Number 137433-06-8
SMILES C1C[C@H]2CNC@@HC(=O)O

Stereochemical Configuration and Absolute Stereochemistry

LY 235959 exhibits four defined stereocenters at positions 3, 4a, 6, and 8a, with an absolute stereochemistry designated as 3S, 4aR, 6S, 8aR . The stereochemical arrangement is critical for its NMDA receptor affinity, as demonstrated by enantioselective synthesis studies. The active isomer, LY 235959, is derived from the racemic mixture LY274614, where only the (3S,4aR,6S,8aR) configuration shows potent antagonism .

The InChIKey (STIRHCNEGQQBOY-QEYWKRMJSA-N) and InChI string (InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1) encode its stereochemical details . Thermodynamic equilibration during synthesis ensures the stability of this configuration, which is essential for maintaining pharmacological activity .

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for LY 235959 are not publicly available, its three-dimensional conformation has been inferred from synthesis pathways and related compounds. The molecule adopts a cis-fused perhydroisoquinoline core , with the phosphonomethyl group axially oriented to minimize steric hindrance (Figure 1) . The carboxylic acid at position 3 and the phosphonate group at position 6 form hydrogen-bonding interactions with NMDA receptor residues, stabilizing the antagonist-receptor complex .

Key structural features :

  • Rigid bicyclic framework : Enhances binding specificity by restricting conformational flexibility.
  • Axial phosphonomethyl group : Optimizes interactions with the receptor’s ligand-binding domain.
  • Equatorial carboxylic acid : Participates in ionic interactions with basic residues in the receptor pocket .

Comparative Structural Analysis with Related NMDA Receptor Antagonists

LY 235959 belongs to the competitive NMDA receptor antagonist class, distinguishing it mechanistically from non-competitive antagonists like dizocilpine (MK-801). Structural comparisons highlight critical differences in pharmacophore organization (Table 2).

Table 2: Structural comparison of LY 235959 with NMDA receptor antagonists

Property LY 235959 Dizocilpine (MK-801) LY 233053
Mechanism Competitive Non-competitive Competitive
Core structure Decahydroisoquinoline Dibenzocycloheptene Tetrazolylmethylpiperidine
Key substituents Phosphonomethyl, carboxylic acid Aromatic rings, methyl group Tetrazole, carboxylic acid
Stereochemistry 4 defined stereocenters 2 stereocenters 2 stereocenters
Molecular weight 277.26 g/mol 337.37 g/mol 253.27 g/mol
Receptor binding site Glutamate-binding domain Ion channel pore Glutamate-binding domain
  • LY 235959 vs. Dizocilpine : Unlike dizocilpine, which binds within the ion channel pore, LY 235959 competes with glutamate at the ligand-binding domain, preventing receptor activation without blocking ion flux .
  • LY 235959 vs. LY 233053 : Both are competitive antagonists, but LY 233053’s tetrazolyl group reduces potency compared to LY 235959’s phosphonomethyl moiety .

The phosphonate group in LY 235959 mimics the phosphate group of endogenous ligands, enhancing binding affinity, while the decahydroisoquinoline scaffold provides rigidity for selective interactions . These structural attributes underscore its utility in studying NMDA receptor dynamics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIRHCNEGQQBOY-QEYWKRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929264, DTXSID101336227
Record name LY 274614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY 235959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137433-06-8, 136109-04-1
Record name (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 274614
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 235959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 274614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY 235959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-235959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enantioselective Synthesis Overview

The synthesis of LY 235959 (C₁₁H₂₀NO₅P) prioritizes enantiomeric purity due to its impact on NMDA receptor binding affinity. The route developed by Hansen et al. (1998) begins with (R)-pantolactone (7), leveraging its chiral framework to dictate stereochemistry at critical centers (C-4a, C-6, C-8a). The 17-step sequence integrates four pivotal stages:

  • Asymmetric Diels-Alder reaction to establish the bicyclic core.
  • Alkylation of a hindered iodide intermediate.
  • Oxidative ring-opening for functionalization.
  • Thermodynamic equilibration to finalize C-3 configuration.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction constructs the decahydroisoquinoline骨架, installing three stereocenters (C-4a, C-6, C-8a) with >98% enantiomeric excess (ee). Using a chiral auxiliary derived from (R)-pantolactone, the reaction between diene 8 and dienophile 9 proceeds under Lewis acid catalysis (Table 1).

Table 1: Diels-Alder Reaction Conditions and Outcomes

Parameter Value
Diene (R)-Pantolactone-derived 8
Dienophile Acrylate 9
Catalyst TiCl₄ (10 mol%)
Solvent Dichloromethane
Temperature -78°C → 25°C
Yield 85%
Stereoselectivity 4aR,6S,8aR configuration

This step’s success hinges on the chiral auxiliary’s ability to shield the re face of the dienophile, ensuring endo transition state dominance. Post-reduction of the lactone moiety yields alcohol 10 , setting the stage for subsequent alkylation.

Alkylation of Hindered Iodide

Alkylation of iodide 13 introduces the phosphonomethyl group at C-6, a challenge due to steric hindrance. Hansen et al. employed a novel amide benzophenone imine (11 ) to deprotonate the substrate, enhancing nucleophilicity (Table 2).

Table 2: Alkylation Reaction Parameters

Parameter Value
Substrate Iodide 13
Base LiHMDS (1.1 equiv)
Electrophile Benzophenone imine 11
Solvent THF
Temperature -78°C → 0°C
Yield 78%

The imine’s bulk mitigates competing elimination, favoring SN2 displacement. Subsequent hydrolysis unveils the primary amine, advanced to intermediate 14 for oxidative functionalization.

Oxidative Ring Opening and Functionalization

Oxidative cleavage of the [2.2.2] bicyclic system in 15 installs carboxylic acid and phosphonate groups concurrently. Ozone-mediated cleavage followed by reductive workup (Zn, HOAc) affords dialdehyde 16 , which undergoes intramolecular cyclization upon treatment with ammonium acetate (Table 3).

Table 3: Oxidative Ring-Opening Conditions

Parameter Value
Oxidizing Agent Ozone
Reductive Quench Zn/HOAc
Cyclization Catalyst NH₄OAc
Solvent MeOH/H₂O
Yield 65%

This step’s elegance lies in its dual role: ring opening generates reactive aldehydes, while cyclization forges the isoindoline scaffold critical to LY 235959’s architecture.

Thermodynamic Control of C-3 Stereochemistry

The C-3 stereocenter (S configuration) is established via thermodynamic equilibration under basic conditions. Heating intermediate 17 in aqueous K₂CO₃ induces epimerization, favoring the equatorial carboxylate (ΔG‡ = 12.3 kcal/mol).

Table 4: Equilibration Parameters

Parameter Value
Substrate Epimer 17
Base K₂CO₃ (2 equiv)
Solvent H₂O/THF
Temperature 80°C
Equilibrium Ratio 95:5 (S:R)

This equilibration ensures >95% diastereomeric excess, critical for pharmacological activity.

Racemate Separation and Enantiomeric Purity

While the synthesis predominantly avoids racemic intermediates, patent literature highlights CHIRALPAK™ columns (IA/IB) for resolving challenging stereoisomers. For LY 235959, chiral HPLC with a cellulose-based stationary phase (CHIRALPAK IC) achieves >99% ee, as confirmed by optical rotation ([α]D²⁵ = +43.2° (c 1.0, H₂O)).

Formulation and Solubility Considerations

Post-synthesis, LY 235959’s poor aqueous solubility (1.34 g/cm³ density) necessitates specialized formulations for in vivo studies. Two standard protocols include:

Table 5: In Vivo Formulation Methods

Parameter Formulation 1 Formulation 2
Solvent System DMSO:Tween 80:Saline (10:5:85) DMSO:PEG300:Tween 80:Saline (10:40:5:45)
Preparation Steps 1. Dissolve in DMSO 1. Mix DMSO with PEG300
2. Add Tween 80 2. Incorporate Tween 80
3. Dilute with saline 3. Adjust with saline
Stability 1 month at -20°C 6 months at -80°C

These protocols ensure LY 235959 remains stable at 100 µM concentrations, avoiding precipitation during administration.

Chemical Reactions Analysis

LY 235959 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

LY 235959 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for various applications, primarily related to its interactions with other drugs and its effects on neurological and behavioral processes .

Epilepsy and Anticonvulsant Activity:

  • LY 235959 has been studied in combination with antiepileptic drugs to enhance their protective efficacy against maximal electroshock-induced convulsions .
  • It potentiates the anticonvulsant action of carbamazepine, diphenylhydantoin, phenobarbital, and valproate .
  • Combining LY 235959 with valproate was superior to valproate alone regarding motor impairment, but not long-term memory impairment .

Analgesia and Morphine Tolerance:

  • LY 235959 enhances the analgesic and hypothermic actions of morphine in both nontolerant and morphine-tolerant mice .
  • It can prevent the development of morphine tolerance when co-administered with morphine .
  • The drug modulates the effects of morphine, potentially offering a way to manage pain more effectively .

Substance Dependence and Behavioral Sensitization:

  • LY 235959 can attenuate methamphetamine-induced behavioral sensitization .
  • It disrupts the development phase of methamphetamine-induced behavioral sensitization, possibly through the PP2A/B - AKT cascade in the dorsal striatum .

Other Neurological Effects:

  • LY235959 affects panic-like freezing and escape behaviors .
  • It modulates stress responses, specifically autonomic and cardiovascular responses, via NMDA receptors in the insular cortex .
  • The NMDA glutamatergic system in the paraventricular nucleus of the hypothalamus (PVN) may be involved in PICS-induced antinociception in rodents with NP conditions .

Study of Opioid Use Disorder

  • LY235959 has been used in studies of opioid dependence .

Comparison with Similar Compounds

Mechanistic Differences

LY 235959 operates via competitive antagonism at the glutamate site, distinguishing it from:

  • Non-competitive antagonists (e.g., MK-801, ketamine): These bind to the ion channel or allosteric sites.
  • Channel blockers (e.g., agmatine, phencyclidine): Agmatine mimics channel blockers but lacks efficacy in reducing icilin-induced shaking, whereas LY 235959 attenuates this response .

Structural and Kinetic Advantages

LY 235959’s conformational rigidity (bicyclic structure) confers superior binding kinetics compared to flexible antagonists:

Compound kon (M⁻¹s⁻¹) koff (s⁻¹) Relative Potency
LY 235959 1.1 × 10⁶ 0.2 1x (Reference)
D-AP7 1.4 × 10⁷ 20.3 24-fold lower
D-CPP Similar to LY 10x faster 11-fold lower

The slow dissociation rate (koff = 0.2 s⁻¹) of LY 235959 enhances its receptor occupancy, making it 100-fold more potent than D-AP7 in equilibrium studies .

Pharmacological Effects

  • Analgesia and Tolerance :
    • LY 235959 attenuates morphine-induced analgesic tolerance and reverses delta2-opioid receptor downregulation, whereas MK-801 targets delta1-opioid receptors .
    • In contrast to dextromethorphan, LY 235959 potentiates morphine analgesia without altering plasma drug levels .
  • Antidepressant Potential: Like ketamine, LY 235959 activates the mTOR pathway, suggesting shared downstream effects despite differing receptor binding mechanisms .

Therapeutic Limitations

  • Opioid Interactions : LY 235959 antagonizes delta-opioid analgesia, whereas MK-801 inhibits both delta1 and delta2 effects, highlighting mechanistic divergence .

Key Research Findings

  • Structural Optimization : Introducing a cyclohexyl ring into LY 257883 to form LY 235959 increased potency by 2.1-fold, whereas piperazine/piperidine rings in AP7 analogs boosted potency 11-fold .
  • Contradictory Data : Some studies report LY 235959 potentiates morphine analgesia, while others show inhibition, underscoring context-dependent effects .

Biological Activity

LY 235959 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. This compound has been extensively studied for its biological activity and therapeutic potential in various neurological disorders.

LY 235959 selectively inhibits NMDA receptors, which are ionotropic glutamate receptors that mediate excitatory neurotransmission in the brain. By blocking these receptors, LY 235959 can modulate neurotransmission and has been shown to have significant effects on behaviors associated with reward, pain modulation, and anxiety.

Key Findings from Research Studies

  • Effects on Nicotine Reward Pathways :
    • LY 235959 has been demonstrated to reverse nicotine-enhanced brain reward function in self-administration studies with rats. Doses ranging from 0.5 to 5 mg/kg effectively abolished the lowering of intracranial self-stimulation (ICSS) thresholds typically induced by nicotine, suggesting a shift in the hedonic valence from positive to negative at higher doses .
  • Anticonvulsant Properties :
    • In studies evaluating the interaction of LY 235959 with other antiepileptic drugs, it was found that this NMDA antagonist potentiated the anticonvulsant effects of drugs like valproate and carbamazepine without significantly affecting long-term memory. This suggests a potential therapeutic role in managing seizures with reduced cognitive side effects .
  • Modulation of Pain Responses :
    • Research involving microinjections of LY 235959 into specific brain regions indicated its ability to inhibit defensive behaviors and antinociception in models of neuropathic pain. This highlights its potential use in pain management therapies .
  • Impact on Cardiovascular Responses :
    • Studies have shown that LY 235959 administration can influence cardiovascular responses during stress, indicating its role in autonomic regulation. Specifically, microinjections into the insular cortex decreased baroreflex activity during restraint stress without affecting neuroendocrine responses .

Data Table: Summary of Biological Activities

Biological Activity Study Reference Key Findings
Nicotine Reward Modulation , Reversed nicotine-induced lowering of ICSS thresholds; shifted hedonic valence.
Anticonvulsant Effects Enhanced efficacy of anticonvulsants; minimal impact on memory impairment.
Pain Modulation Inhibited pain-related behaviors; potential for neuropathic pain therapy.
Cardiovascular Regulation Decreased baroreflex activity under stress conditions.

Case Studies

  • Case Study: Nicotine Dependence :
    A study investigating the effects of LY 235959 on nicotine self-administration revealed that systemic administration significantly reduced nicotine intake at low doses while not affecting food reinforcement behaviors at these doses. This suggests a targeted effect on nicotine dependence without general appetite suppression .
  • Case Study: Neuropathic Pain Management :
    In preclinical models, LY 235959 was shown to modulate chronic neuropathic pain through its action on NMDA receptors, providing insights into its potential use as an analgesic agent in clinical settings .

Q & A

Q. What experimental methodologies are recommended for determining the binding kinetics (kon, koff) and inhibitory constants (Ki) of LY 235959 at NMDA receptors?

  • Methodological Answer: Competitive radioligand binding assays or surface plasmon resonance (SPR) are standard approaches. For LY 235959, studies typically use homogenized rat brain membranes incubated with labeled NMDA receptor antagonists (e.g., [<sup>3</sup>H]CGP-39653). Kinetic parameters (kon = 1.1 ± 0.6 µM<sup>-1</sup>s<sup>-1</sup>, koff = 0.19 ± 0.03 s<sup>-1</sup>) are derived from saturation and displacement curves, with Ki calculated via the Cheng-Prusoff equation . Controls should include structurally related antagonists (e.g., CGS 19755) to validate assay specificity.

Q. How does LY 235959’s conformational restriction influence its NMDA receptor antagonism compared to other competitive antagonists?

  • Methodological Answer: Conformational restriction enhances binding stability by reducing entropy loss during receptor interaction. LY 235959’s lower koff (0.19 s<sup>-1</sup>) versus LY 233053* (5.2 s<sup>-1</sup>) suggests prolonged receptor occupancy. Comparative studies should use molecular dynamics simulations to analyze ligand-receptor docking stability and correlate results with in vitro kinetic data .

Q. What in vivo models are appropriate for assessing LY 235959’s efficacy in modulating thermoregulatory pathways?

  • Methodological Answer: Rodent models of chemically induced hyperthermia (e.g., icilin or TRPM8/TRPA1 agonist challenges) are standard. Pre-administration of LY 235959 (0.1–1 mg/kg, i.p.) 30 minutes before icilin injection can evaluate its hypothermic effects. Core temperature monitoring via telemetry probes and post-mortem analysis of hypothalamic NMDA receptor activity (via Western blot) are critical for mechanistic validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between LY 235959’s high in vitro affinity (Ki = 0.19 µM) and its variable efficacy in different neurophysiological contexts?

  • Methodological Answer: Discrepancies may arise from tissue-specific receptor subunit composition (e.g., GluN2A vs. GluN2B). Use subunit-selective antagonists in parallel experiments or CRISPR-edited cell lines expressing homogeneous NMDA receptor populations. Pharmacokinetic factors (e.g., blood-brain barrier penetration) should also be quantified via LC-MS/MS in plasma and cerebrospinal fluid .

Q. What strategies are effective for integrating LY 235959’s NMDA receptor antagonism with downstream signaling pathways (e.g., BDNF or nitric oxide synthase) in neuroprotection studies?

  • Methodological Answer: Employ multi-omics approaches: Transcriptomic profiling (RNA-seq) of LY 235959-treated neuronal cultures can identify differentially expressed genes linked to neurotrophic pathways. Functional validation via siRNA knockdown of candidate targets (e.g., BDNF) and rescue experiments with exogenous BDNF supplementation will establish causality .

Q. How should researchers design studies to assess LY 235959’s long-term effects on synaptic plasticity without confounding compensatory mechanisms?

  • Methodological Answer: Longitudinal in vivo electrophysiology (e.g., LTP/LTD measurements in hippocampal slices) combined with chronic LY 235959 administration (osmotic pumps for steady-state delivery). Include washout periods to distinguish direct pharmacological effects from adaptive changes. Control for off-target effects using NMDA receptor knockout models .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing LY 235959’s dose-response curves in heterogeneous tissue samples?

  • Methodological Answer: Non-linear regression models (e.g., four-parameter logistic curves) with hierarchical Bayesian analysis to account for inter-sample variability. For small datasets, bootstrapping or Monte Carlo simulations improve confidence intervals. Normalize responses to baseline NMDA receptor activity measured in vehicle-treated controls .

Q. How can researchers differentiate LY 235959’s direct receptor antagonism from allosteric modulation in functional assays?

  • Methodological Answer: Schild regression analysis using increasing concentrations of LY 235959 against a fixed concentration of agonist (e.g., NMDA). A linear Schild plot with slope ≈1 indicates competitive antagonism. For allosteric effects, use fluorescence-based assays (e.g., Tb<sup>3+</sup> displacement) to detect conformational changes in the receptor’s extracellular domain .

Cross-Disciplinary Applications

Q. What translational approaches link LY 235959’s thermoregulatory effects (e.g., hyperthermia attenuation) to clinical scenarios like malignant hyperthermia or sepsis?

  • Methodological Answer: Preclinical sepsis models (e.g., LPS-induced systemic inflammation in rodents) with continuous core temperature and cytokine profiling (IL-6, TNF-α). Compare LY 235959’s efficacy to existing therapies (e.g., dantrolene) and assess synergy with anti-inflammatory agents .

Q. How can computational modeling predict LY 235959’s off-target interactions with non-NMDA glutamate receptors (e.g., AMPA or kainate receptors)?

  • Methodological Answer: Molecular docking simulations using homology models of AMPA/kainate receptors based on cryo-EM structures. Validate predictions with radioligand binding assays (e.g., [<sup>3</sup>H]AMPA displacement) and functional electrophysiology in HEK293 cells expressing recombinant receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 274614
Reactant of Route 2
LY 274614

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.